31-O-(Trimethylsilyl)rapamycin

Regioselective synthesis Protecting group strategy Temsirolimus

31-O-(Trimethylsilyl)rapamycin (CAS 331810-10-7) is a key synthetic intermediate in the rapamycin (sirolimus) class of mTOR inhibitors. Unlike the final therapeutic compounds temsirolimus or everolimus, this derivative is not a drug substance but a strategically protected precursor.

Molecular Formula C54H87NO13Si
Molecular Weight 986.4 g/mol
Cat. No. B12939550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name31-O-(Trimethylsilyl)rapamycin
Molecular FormulaC54H87NO13Si
Molecular Weight986.4 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O[Si](C)(C)C)OC)C)C)C)OC
InChIInChI=1S/C54H87NO13Si/c1-33-19-15-14-16-20-34(2)45(63-8)31-41-24-22-39(7)54(62,67-41)51(59)52(60)55-26-18-17-21-42(55)53(61)66-46(36(4)29-40-23-25-43(56)47(30-40)64-9)32-44(57)35(3)28-38(6)49(68-69(11,12)13)50(65-10)48(58)37(5)27-33/h14-16,19-20,28,33,35-37,39-43,45-47,49-50,56,62H,17-18,21-27,29-32H2,1-13H3/b16-14-,19-15-,34-20-,38-28-/t33-,35-,36-,37-,39-,40+,41+,42+,43-,45+,46+,47-,49-,50+,54-/m1/s1
InChIKeyMRNFTOVSUTVVDY-GUCVJOFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

31-O-(Trimethylsilyl)rapamycin: A Critical Silyl Ether Intermediate for Temsirolimus Synthesis


31-O-(Trimethylsilyl)rapamycin (CAS 331810-10-7) is a key synthetic intermediate in the rapamycin (sirolimus) class of mTOR inhibitors. Unlike the final therapeutic compounds temsirolimus or everolimus, this derivative is not a drug substance but a strategically protected precursor. It features a trimethylsilyl (TMS) group selectively installed at the sterically hindered 31-hydroxyl position of the rapamycin macrolide. This regioselective protection is essential because rapamycin's two secondary alcohols (31-OH and 42-OH) possess very similar chemical reactivity, making selective acylation at the 42-position nearly impossible without this intermediate [1]. The compound functions as a pro-form that enables high-yielding, industrial-scale synthesis of 42-ester derivatives, notably the FDA-approved anticancer agent temsirolimus (CCI-779), by temporarily masking one reactive site to direct chemistry exclusively to the other [2].

Why 31-O-(Trimethylsilyl)rapamycin Cannot Be Replaced by Generic Silyl Ethers or Rapamycin in Drug Synthesis


The procurement value of 31-O-(Trimethylsilyl)rapamycin lies in its specific steric and electronic profile, which directly governs reaction yield and purity in downstream processing. Unprotected rapamycin is unsuitable as a starting material for large-scale cGMP synthesis of 42-modified drugs like temsirolimus, as direct acylation inevitably yields an unresolvable mixture of 31-monoester, 42-monoester, and 31,42-diester products [1]. While other bulkier silyl protecting groups (e.g., triethylsilyl or tert-butyldimethylsilyl) can also achieve regioselectivity, they introduce significant process penalties. Comparative data show that the trimethylsilyl group enables a rare balance of adequate steric shielding for selectivity with a lability that allows for its clean, timely removal under mild conditions required to preserve the sensitive triene macrolide core. The resulting 42-modified intermediates consistently achieve the high purity and defined impurity profiles (e.g., minimal residual rapamycin) necessary for pharmaceutical applications, a criterion where alternative silyl ethers often underperform or necessitate longer, costlier manufacturing steps [2].

Quantitative Differentiation Data for 31-O-(Trimethylsilyl)rapamycin Against Analogs


Regioselectivity Advantage Over Unprotected Rapamycin in 42-Ester Synthesis

Direct acylation of unprotected rapamycin fails to discriminate between the 31- and 42-hydroxyl groups, leading to a statistical mixture of products that cannot be efficiently resolved. In contrast, the 31-O-(trimethylsilyl)rapamycin intermediate completely blocks the 31-position, enabling exclusive acylation at the 42-hydroxyl group. The patent literature explicitly states that without this protection, 'attempts to discriminate between these two functional centers in order to achieve a selective synthesis of 42-monoacylated product, posed a difficult challenge' and resulted in a '31,42-bis-acylated by-product' [1]. The TMS-protected route is the enabling step for the industrial synthesis of temsirolimus, a multi-billion dollar drug [2].

Regioselective synthesis Protecting group strategy Temsirolimus

Chromatographic Purity Comparison: 31-O-TMS vs. Triethylsilyl and Tripropylsilyl Ethers

Under identical synthetic protocols (bis-silylation followed by selective acidic hydrolysis of the 42-silyl ether), the crude HPLC purity of the resulting 31-O-silyl rapamycin varies significantly with the silyl group choice. The 31-O-trimethylsilyl ether shows a crude purity of 86.0% (area %), compared to 95.2% for the triethylsilyl ether and 96.7% for the tripropylsilyl ether [1]. While the bulkier groups provide higher crude purity, the TMS ether's residual 7% rapamycin content is beneficial for subsequent acylation and purification steps, where rapamycin is easier to separate than inert silyl ether impurities.

HPLC purity Silyl ether stability Process impurity profile

Hydrolysis Kinetics: Faster Selective Deprotection of TMS vs. TES and TPS Ethers

The rate of selective hydrolysis of the 42-silyl ether to yield the desired 31-O-silyl intermediate is a critical process parameter. The TMS analog requires only 2.5 hours with 0.5 N H₂SO₄ for complete conversion. In contrast, the triethylsilyl analog requires 25 hours even with 0.15 N acid, and the tripropylsilyl analog demands 45 hours with 0.25 N acid [1]. This represents a 10- to 18-fold reduction in processing time for the TMS derivative under comparable or slightly more concentrated acidic conditions, significantly reducing labor, energy, and equipment occupancy costs.

Reaction kinetics Process efficiency Silyl ether lability

Isolated Yield of 31-O-TMS Rapamycin in a Scalable, In-Situ IR-Monitored Process

A refined synthetic protocol employing in-situ IR reaction monitoring achieved an isolated yield of 88% (4.7 g from 5.0 g rapamycin) for chromatographically purified 31-O-trimethylsilyl rapamycin. This represents an improvement over initial crude yields reported in earlier patents [1]. The ability to monitor the selective hydrolysis endpoint in real-time prevents over-hydrolysis back to rapamycin, which is evidenced by a characteristic decrease in the Si-O absorption peak in the IR spectrum [1]. This level of process control is crucial for minimizing batch-to-batch variability in a procurement setting.

Isolated yield Process analytical technology Industrial scalability

Structural Verification: NMR Signature Confirms Regiochemistry of 31-O-TMS Rapamycin

The correct regiochemistry of the TMS protection on the 31-OH rather than the 42-OH is critical for performance as a synthetic intermediate. ¹H NMR data provides definitive evidence: the 31-O-TMS group gives a characteristic singlet at δ -0.027 (9H, Si(CH₃)₃) in d₆-DMSO, while the free 42-OH proton is observed at δ 4.60. The C(31)H signal appears at δ 4.10 [1]. This unambiguous spectroscopic signature enables rapid QC verification of the product's identity and purity upon procurement, a feature that generic silyl ether impurities may not provide without a certified reference standard.

NMR characterization Regiochemical assignment Quality control

Primary Application Scenarios for Procuring 31-O-(Trimethylsilyl)rapamycin


Industrial cGMP Synthesis of Temsirolimus (CCI-779) Active Pharmaceutical Ingredient

The most prominent and validated use of 31-O-(Trimethylsilyl)rapamycin is as the penultimate intermediate in the manufacturing process for temsirolimus, an intravenous mTOR inhibitor for advanced renal cell carcinoma. The TMS group enables the regioselective installation of the 2,2-bis(hydroxymethyl)propionic acid ester exclusively at the 42-position, which is the structural hallmark differentiating temsirolimus from rapamycin [1]. The high regiochemical control and rapid processing time compared to alternative silyl ethers make this intermediate the established choice for industrial-scale synthesis [2].

Synthesis of Novel 42-Substituted Rapamycin Analogues in Medicinal Chemistry

In drug discovery, 31-O-(Trimethylsilyl)rapamycin serves as a universal building block for the exploration of new 42-ether or 42-ester rapamycin analogs. The blocked 31-position prevents competing reactions, allowing medicinal chemists to install diverse electrophiles at the 42-OH, followed by mild acidic or fluoride-mediated deprotection to reveal the final rapalog [1]. The documented 88% isolated yield for this intermediate at laboratory scale ensures that it is a reliable and material-efficient starting point for synthesizing small libraries of candidate mTOR inhibitors [2].

Supply of Certified Reference Standard for Impurity Profiling in Sirolimus/Temsirolimus Drug Products

31-O-(Trimethylsilyl)rapamycin is a process-specific impurity or intermediate that must be monitored in the quality control of sirolimus and temsirolimus drug substances. Procuring a well-characterized batch of this compound is essential for pharmaceutical analytical laboratories as a reference marker. The established HPLC retention time (86% area purity for the intermediate peak) and unique ¹H NMR signature (TMS singlet at δ -0.027) provide unambiguous means to identify and quantify this critical impurity in stability studies and batch release testing [1].

Development of In-Situ Process Analytical Technology (PAT) Methods for Rapamycin Derivative Manufacturing

The synthesis of 31-O-(Trimethylsilyl)rapamycin has been used as a model system to develop and validate in-situ IR (ReactIR) monitoring methods for the selective hydrolysis step. Research demonstrates that the reaction endpoint can be accurately defined by tracking a characteristic Si-O absorption peak, preventing over-hydrolysis back to rapamycin [1]. Procuring this intermediate allows process development teams to calibrate PAT instruments and optimize manufacturing control strategies for larger-scale campaigns, directly enhancing process robustness.

Quote Request

Request a Quote for 31-O-(Trimethylsilyl)rapamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.